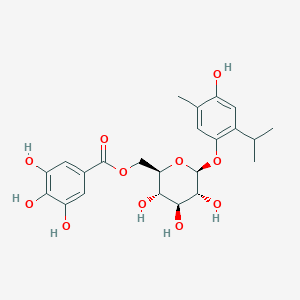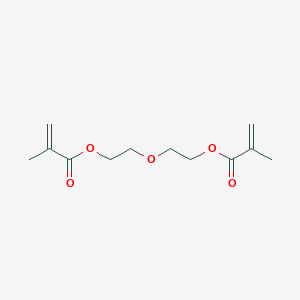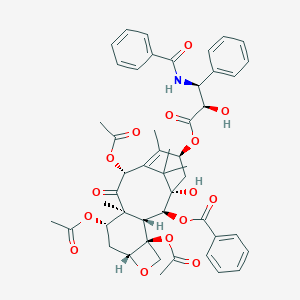![molecular formula C7H6N2O B118350 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one CAS No. 142078-42-0](/img/structure/B118350.png)
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one, also known as PPY, is a heterocyclic compound that has been widely studied for its potential use in medicinal chemistry. PPY is a fused pyridine-pyrrole ring system, which exhibits a unique structure and biological activity. In
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one is not fully understood. However, it is believed that 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one exerts its biological activity through the interaction with specific targets in cells. 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been shown to inhibit the activity of various enzymes, including tyrosine kinases and proteases. 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has also been shown to bind to specific receptors, such as the dopamine receptor and the serotonin receptor.
Biochemical and Physiological Effects:
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one inhibits the growth of cancer cells and viruses. 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one derivatives have also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been shown to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has several advantages for lab experiments, including its unique structure and biological activity. 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one derivatives can be easily synthesized and modified, which allows for the development of new compounds with improved properties. However, 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one. One direction is the development of new 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one derivatives with improved properties for the treatment of various diseases. Another direction is the investigation of the mechanism of action of 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one and its derivatives. This will provide insights into the biological activity of 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one and its potential targets in cells. Finally, the development of new synthetic methods for 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one and its derivatives will enable the synthesis of new compounds with unique properties.
Méthodes De Synthèse
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one can be synthesized through various methods, including the Hantzsch reaction, the Gewald reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Gewald reaction involves the condensation of a thiocarbonyl compound, an α-bromoester, and ammonia in the presence of a catalyst. The Pictet-Spengler reaction involves the condensation of an amino acid or an amino alcohol with an aldehyde or a ketone in the presence of an acid catalyst.
Applications De Recherche Scientifique
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been studied for its potential use in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been shown to exhibit antitumor, antiviral, and antibacterial activities. 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one derivatives have also been developed as potential drugs for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. In material science, 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been used as a precursor for the synthesis of conducting polymers, which have applications in electronic devices and sensors. In organic synthesis, 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been used as a building block for the synthesis of various compounds.
Propriétés
Numéro CAS |
142078-42-0 |
|---|---|
Nom du produit |
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one |
Formule moléculaire |
C7H6N2O |
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
3a,5-dihydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H6N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h1-5H,(H,9,10) |
Clé InChI |
SUJITZBHNIKATG-UHFFFAOYSA-N |
SMILES isomérique |
C1=CNC2=CC=NC(=O)C21 |
SMILES |
C1=CN=C2C1C(=O)NC=C2 |
SMILES canonique |
C1=CNC2=CC=NC(=O)C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




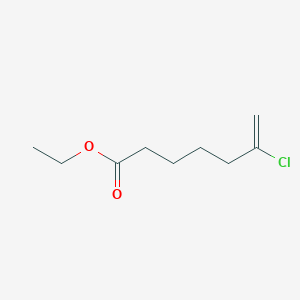
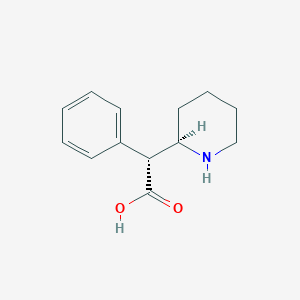
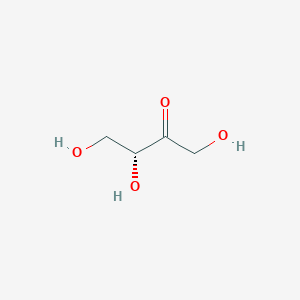
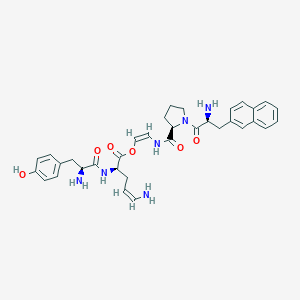
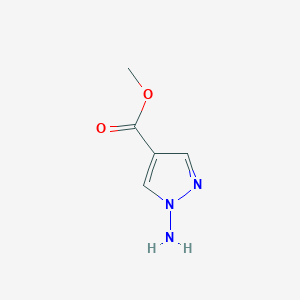
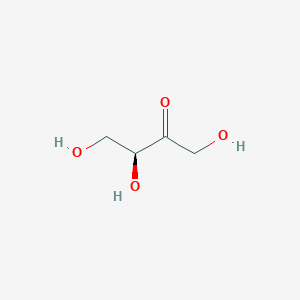


![Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate](/img/structure/B118287.png)

